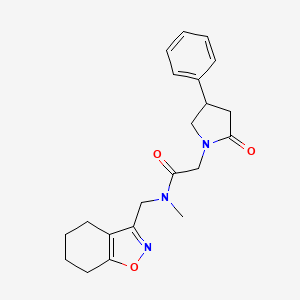

5-(3-methoxyphenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , typically involves multi-step protocols that leverage the unique reactivity of the triazole moiety. A study by Wujec and Typek (2023) outlines a three-step synthesis protocol for a related triazole compound, yielding the product with good efficiency. The structural assignment of the synthesized product is confirmed through High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments, including both 1H and 13C NMR (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic and computational methods. El-Emam et al. (2012) conducted quantum chemical calculations to analyze the energy, geometrical structure, and vibrational wavenumbers of a functionally similar triazole compound, providing insights into its molecular properties and stability (El-Emam et al., 2012).

Chemical Reactions and Properties

Triazole derivatives engage in a variety of chemical reactions due to their rich electronic structure. For instance, Askerov et al. (2019) synthesized a triazole compound and its complex with cadmium chloride, highlighting the compound's ability to act as a monodentate ligand and form stable complexes through intramolecular and intermolecular interactions (Askerov et al., 2019).

Wissenschaftliche Forschungsanwendungen

Molecular Stability and Conformational Analysis

Research highlights the importance of molecular stability and conformational analyses in understanding the mechanism behind the anti-cancer properties of 1,2,4-triazole derivatives. These studies, utilizing density functional theory and molecular docking, indicate the significant potential of these compounds as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).

Antimicrobial Activities

1,2,4-Triazole derivatives have shown promising antimicrobial properties. The synthesis of various 1,2,4-triazole compounds and their evaluation against a range of microorganisms reveal some derivatives with significant activity, indicating their potential as novel antimicrobial agents (Bektaş et al., 2010).

Antitubercular Agents

Novel series of 1,2,4-triazole analogues were synthesized and assessed for their antitubercular activity, with certain derivatives displaying significant action against the Mycobacterium tuberculosis H37Rv strain. This suggests the role of lipophilicity in enhancing biological activity and presents these compounds as potential antitubercular agents (Rishikesan et al., 2021).

Anti-inflammatory Activity

Research into 1,2,4-triazole derivatives also extends to anti-inflammatory properties, where synthesized compounds were evaluated for activity against inflammation in vivo. Some derivatives showed potent antibacterial activity and good dose-dependent anti-inflammatory activity, highlighting their therapeutic potential beyond antimicrobial applications (Al-Abdullah et al., 2014).

Chemotherapeutic Agent Potential

The structural and spectroscopic characterization of novel triazole compounds, aimed as potential chemotherapeutic agents, was carried out using quantum chemical calculations. This research underscores the potential of these compounds in cancer treatment, contributing to the development of new chemotherapeutic agents (El-Emam et al., 2012).

Corrosion Inhibition

Apart from biomedical applications, 1,2,4-triazole derivatives have been investigated for their effectiveness in corrosion inhibition, particularly for protecting metals in corrosive environments. Studies demonstrate that certain triazole compounds exhibit superior inhibition efficiency, suggesting their utility in materials science and engineering (Al-amiery et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)-4-methyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c1-18-15(13-7-6-8-14(11-13)21-2)17-20(16(18)22)12-19-9-4-3-5-10-19/h6-8,11H,3-5,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCKZQUTCFJLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=S)CN2CCCCC2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)